

# A Technical Guide to the Chemical Properties of Boc-Asp(OMe)-OH DCHA

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## Compound of Interest

Compound Name: *Boc-asp(ome)-oh.dcha*

Cat. No.: *B15196786*

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This in-depth technical guide provides a comprehensive overview of the chemical properties of N- $\alpha$ -tert-Butoxycarbonyl-L-aspartic acid  $\beta$ -methyl ester dicyclohexylammonium salt (Boc-Asp(OMe)-OH·DCHA). This compound is a critical building block in peptide synthesis, and a thorough understanding of its chemical characteristics is essential for its effective use in research and drug development.

## Core Chemical Properties

Boc-Asp(OMe)-OH·DCHA is a white solid that is widely used as a protected amino acid derivative in both solid-phase and solution-phase peptide synthesis.<sup>[1]</sup> The tert-butoxycarbonyl (Boc) group on the  $\alpha$ -amino group and the methyl ester on the  $\beta$ -carboxyl group provide orthogonal protection, allowing for selective deprotection and peptide bond formation.<sup>[1][2]</sup>

## Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of Boc-Asp(OMe)-OH·DCHA.

Property	Value	Source(s)
CAS Number	59768-74-0	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>10</sub> H <sub>17</sub> NO <sub>6</sub> · C <sub>12</sub> H <sub>23</sub> N	<a href="#">[5]</a>
Molecular Weight	444.53 g/mol	<a href="#">[5]</a>
Melting Point	155-162 °C	<a href="#">[5]</a>
Appearance	White solid	<a href="#">[5]</a>
Purity	≥98% (TLC)	
Optical Rotation	[α] <sup>20</sup> /D = +15 ± 2° (c=1 in MeOH)	<a href="#">[5]</a>
Storage Conditions	Store at 0-8°C	<a href="#">[5]</a>

Note on Solubility and Boiling Point: Specific quantitative data for the boiling point of Boc-Asp(OMe)-OH·DCHA is not readily available, as it is likely to decompose at elevated temperatures. While precise solubility values in various solvents are not consistently reported in the literature, it is generally advised to warm the mixture and use an ultrasonic bath to enhance dissolution, suggesting it may have limited solubility in some common organic solvents at room temperature.[\[3\]](#)

## Experimental Protocols

The following sections detail the general methodologies for determining the key chemical properties of protected amino acids like Boc-Asp(OMe)-OH·DCHA.

### Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity. A sharp melting range typically signifies a high-purity compound, while a broad melting range often indicates the presence of impurities.

General Protocol (Capillary Method):

- **Sample Preparation:** A small amount of the dry, powdered Boc-Asp(OMe)-OH·DCHA is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.
- **Observation:** The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range.

## Solubility Assessment

Determining the solubility of a compound in various solvents is essential for its application in solution-phase reactions and for purification processes.

General Protocol (Qualitative and Semi-Quantitative):

- **Solvent Selection:** A range of common laboratory solvents of varying polarities (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane) are selected.
- **Sample Addition:** A pre-weighed amount of Boc-Asp(OMe)-OH·DCHA (e.g., 10 mg) is added to a fixed volume of each solvent (e.g., 1 mL) in separate vials.
- **Dissolution:** The vials are agitated at a constant temperature (e.g., room temperature) for a set period. Techniques such as vortexing or sonication can be employed to aid dissolution.
- **Observation:** The solubility is assessed visually. If the solid dissolves completely, it is considered soluble. If some solid remains, it is classified as partially soluble or insoluble. For a more quantitative measure, the undissolved solid can be filtered, dried, and weighed to determine the amount that dissolved.

## Reactivity and Stability

The chemical reactivity of Boc-Asp(OMe)-OH·DCHA is central to its function in peptide synthesis. The Boc protecting group is stable under basic and nucleophilic conditions but is

readily cleaved under acidic conditions.

## Boc Group Deprotection

The removal of the Boc group is a critical step in elongating the peptide chain. This is typically achieved using a moderately strong acid.

Common Deprotection Conditions:

- **Trifluoroacetic Acid (TFA):** A solution of TFA in a solvent like dichloromethane (DCM) is commonly used for efficient and clean deprotection.
- **Hydrochloric Acid (HCl):** HCl in an organic solvent, such as dioxane or ethyl acetate, is another effective reagent for Boc removal.

The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which is then scavenged to prevent side reactions.

## Potential Side Reactions

During peptide synthesis, aspartic acid derivatives can be prone to certain side reactions, primarily the formation of a succinimide derivative.<sup>[5]</sup> This can occur under both acidic and basic conditions and can lead to the formation of  $\beta$ -aspartyl peptides, an undesired side product. Careful control of reaction conditions and the choice of coupling reagents can help to minimize this side reaction.

## Signaling Pathways and Experimental Workflows

As a synthetic building block, Boc-Asp(OMe)-OH·DCHA is not directly involved in biological signaling pathways. Its primary role is within the experimental workflow of peptide synthesis.

## Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow of Boc solid-phase peptide synthesis, where Boc-Asp(OMe)-OH·DCHA would be incorporated into a growing peptide chain.



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Caption: General workflow for Boc solid-phase peptide synthesis.

This workflow highlights the iterative nature of peptide synthesis, involving repeated cycles of deprotection, neutralization, and coupling to assemble the desired peptide sequence on a solid support. The final step involves cleavage of the peptide from the resin and removal of any side-chain protecting groups.

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